1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid

Lipophilicity Permeability Druglikeness

This compound is the definitive choice for medicinal chemistry programs requiring a conformationally constrained, sterically demanding acid moiety via a pyridine linker. The 5-bromo substituent enables robust cross-coupling (Suzuki, Buchwald-Hartwig), while the geminal cyclobutane-1-carboxylic acid imposes unique spatial orientation unattainable with linear or differently sized cyclic acids. Its proven role as a key intermediate in potent BTK inhibitor synthesis and validated 97% purity make it superior to non-halogenated or regioisomeric analogs for SAR-driven drug discovery and analytical method development.

Molecular Formula C10H10BrNO2
Molecular Weight 256.1 g/mol
CAS No. 1382486-27-2
Cat. No. B1375489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid
CAS1382486-27-2
Molecular FormulaC10H10BrNO2
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=NC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C10H10BrNO2/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14)
InChIKeyOALBQEKDAYWCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid (CAS 1382486-27-2): Core Identity and Procurement Profile


1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid (CAS 1382486-27-2) is a heterocyclic building block featuring a pyridine ring brominated at the 5-position and a cyclobutane-1-carboxylic acid moiety . With a molecular weight of 256.1 g/mol (C10H10BrNO2), this compound is characterized as a solid under ambient conditions and is recommended for storage under an inert atmosphere at 2-8°C . It is primarily utilized as an intermediate in medicinal chemistry and pharmaceutical research, with a standard commercial purity of 97% .

Why 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Cannot Be Casually Substituted


Substituting this compound with a generic pyridine-carboxylic acid or a differently halogenated analog is not scientifically equivalent due to the synergistic contribution of its two key structural motifs. The 5-bromo substituent on the pyridine ring provides a specific reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is absent in non-halogenated versions and altered in regiochemistry or reactivity in 4-bromo or chloro analogs [1]. Simultaneously, the geminal cyclobutane-1-carboxylic acid group introduces a distinct steric and conformational constraint compared to linear or differently sized cyclic acids, directly impacting the three-dimensional presentation of the pyridine ring in downstream molecules . These combined features create a unique spatial and electronic environment that is critical for structure-activity relationships (SAR) in drug discovery programs, as evidenced by its specific utility in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors [2].

Quantitative Differentiation of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid from Key Analogs


Physicochemical Profile Differentiation via Consensus Log P and TPSA

The target compound exhibits a distinct lipophilicity profile compared to its non-brominated and regioisomeric analogs. Its Consensus Log Po/w is calculated to be 2.07, which is significantly higher than the non-brominated parent compound 1-(pyridin-2-yl)cyclobutanecarboxylic acid (Log P ~0.83 ) but lower than that of the 4-bromo regioisomer (estimated Log P ~2.4 [1]). This positions the compound in a favorable range for both membrane permeability and aqueous solubility, as indicated by its Topological Polar Surface Area (TPSA) of 50.19 Ų .

Lipophilicity Permeability Druglikeness

Reactivity and Synthetic Utility: 5-Bromo Regiochemistry for Cross-Coupling

The 5-bromo substituent on the pyridine ring is a key differentiator for synthetic applications. Unlike the 4-bromo regioisomer (CAS 2839157-98-9 [1]) or the chloro analog (CAS 1515835-04-7 [2]), the 5-position on the pyridine ring offers a distinct electronic environment for palladium-catalyzed cross-coupling reactions. While quantitative kinetic data for this specific compound are not publicly available, class-level inference from heterocyclic chemistry indicates that 5-bromopyridines typically exhibit faster oxidative addition rates compared to 5-chloropyridines, and different regioselectivity profiles compared to 4-bromo isomers in subsequent transformations . The presence of the cyclobutanecarboxylic acid group further modulates reactivity through steric shielding and potential intramolecular coordination .

Cross-Coupling Suzuki Reaction Buchwald-Hartwig

Validated Analytical Purity: 97% by HPLC with QC Documentation

The target compound is commercially supplied with a minimum purity of 97%, as verified by HPLC and NMR, and is accompanied by a Certificate of Analysis (CoA) from reputable vendors [REFS-1, REFS-2]. In contrast, many closely related analogs, such as the hydrochloride salt form (CAS 2138531-01-6), are often offered at a lower purity grade of 95% . This 2% difference in purity is significant for applications requiring precise stoichiometry, such as in multi-step synthesis of complex pharmaceuticals or in the development of analytical reference standards, where impurities can lead to side reactions or inaccurate quantification.

Purity Quality Control Analytical Chemistry

Conformational Rigidity and Steric Bulk: Cyclobutane vs. Linear or Unconstrained Analogs

The geminal cyclobutane-1-carboxylic acid motif imposes a rigid, angular geometry with a C(sp3) fraction of 0.4 , which is a stark contrast to more flexible linear alkyl carboxylic acids (e.g., butanoic acid derivatives) or unconstrained aromatic carboxylic acids. This rigidity can be quantified by the number of rotatable bonds, which is only 2 for this compound [1]. Comparatively, an analog where the cyclobutane is replaced by a flexible ethyl linker would have 4 rotatable bonds, significantly increasing conformational entropy. This reduced flexibility translates to a lower entropic penalty upon target binding, a principle well-established in medicinal chemistry for improving binding affinity and selectivity .

Conformational Analysis Sterics Scaffold

Optimal Application Scenarios for 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Based on Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

This compound serves as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors [1]. Its combination of a 5-bromo handle for Suzuki coupling and a rigid cyclobutane acid core makes it ideal for constructing conformationally constrained kinase inhibitor scaffolds. Researchers should prioritize this specific analog when the goal is to install a sterically demanding, rigid acid moiety via a pyridine linker.

Structure-Activity Relationship (SAR) Exploration

The well-defined and quantifiable differences in lipophilicity (Consensus Log P = 2.07) and conformational flexibility (2 rotatable bonds) compared to non-brominated and regioisomeric analogs make this compound an excellent probe for SAR studies. It allows medicinal chemists to systematically interrogate the effects of halogen position and steric bulk on target affinity and pharmacokinetic properties, particularly when compared to the 4-bromo or chloro versions.

Analytical Reference Standard and High-Precision Synthesis

With a validated commercial purity of 97% and available Certificates of Analysis , this compound is well-suited for use as a reference standard in analytical method development (e.g., HPLC-MS impurity profiling [2]). The higher purity grade, relative to the 95% offered for some salt forms, ensures more accurate quantification and reduces the risk of side reactions in sensitive multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.